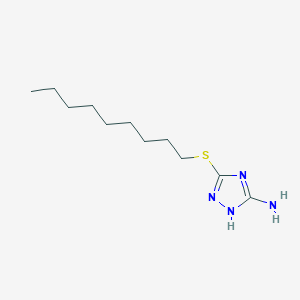3-nonylsulfanyl-1H-1,2,4-triazol-5-amine
CAS No.:
Cat. No.: VC1206294
Molecular Formula: C11H22N4S
Molecular Weight: 242.39g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H22N4S |
|---|---|
| Molecular Weight | 242.39g/mol |
| IUPAC Name | 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine |
| Standard InChI | InChI=1S/C11H22N4S/c1-2-3-4-5-6-7-8-9-16-11-13-10(12)14-15-11/h2-9H2,1H3,(H3,12,13,14,15) |
| Standard InChI Key | LVDBFSNMSYAADT-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCSC1=NNC(=N1)N |
| Canonical SMILES | CCCCCCCCCSC1=NNC(=N1)N |
Introduction
Chemical Structure and Identification
Molecular Characteristics
3-Nonylsulfanyl-1H-1,2,4-triazol-5-amine features a 1,2,4-triazole core with a nonylsulfanyl (C₉H₁₉S-) substituent at position 3 and an amino group (-NH₂) at position 5. This structure differs from the related compound 5-nonyl-1H-1,2,4-triazol-3-amine (documented in search result ) primarily through the presence of a sulfur atom connecting the nonyl chain to the triazole ring.
Identification Properties
Based on structural analysis and comparison with similar compounds, the following identification properties can be determined:
Structural Comparison
The compound shares core similarities with other documented triazole derivatives while maintaining distinct features:
Physical and Chemical Properties
Predicted Physical Properties
While specific experimental data is unavailable, the following properties can be predicted based on structural features and similar compounds:
Chemical Reactivity
The compound's reactivity would be influenced by several structural features:
-
The 1,2,4-triazole ring serves as a key pharmacophore with potential for hydrogen bonding through nitrogen atoms
-
The amino group at position 5 provides a nucleophilic site for potential derivatization
-
The nonylsulfanyl group contributes lipophilicity and potential for hydrophobic interactions
Spectroscopic Characteristics
Based on related compounds, the following spectroscopic properties would be expected:
-
NMR spectroscopy would show characteristic signals for:
-
Triazole ring protons
-
Amino group protons
-
Nonyl chain methylene and methyl protons
-
Carbon-sulfur bond connectivity
-
-
Mass spectrometry would likely show fragmentation patterns similar to those observed for 5-nonyl-1H-1,2,4-triazol-3-amine, with additional fragments resulting from the sulfur linkage
Synthesis and Preparation Methods
Reference Synthetic Methods
The synthesis of related 1,2,4-triazole derivatives provides valuable insights:
-
From search result , complementary pathways for preparing 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides involve:
-
Preparation of N-guanidinosuccinimide followed by reaction with amines
-
Alternative pathway starting with N-arylsuccinimides reacted with aminoguanidine hydrochloride
-
-
From search result , the synthesis of 5-(1-Benzyl-1H- triazol-4-yl)-4-phenyl-4H- triazole-3-thiol derivatives involves:
-
Formation of hydrazides
-
Reaction with isothiocyanates
-
Cyclization to form the triazole ring
-
Purification Considerations
Purification of the target compound would likely require:
-
Recrystallization from appropriate solvent systems
-
Column chromatography for removal of reaction by-products
-
Characterization through spectroscopic methods to confirm structural integrity
Biological Activities and Applications
Agricultural Applications
The agricultural potential can be inferred from related compounds:
-
Herbicidal activity: 3-Amino-1,2,4-triazole (3-AT) is a documented nonselective systemic triazole herbicide that inhibits imidazoleglycerol-phosphate dehydratase
-
The nonylsulfanyl group might modify the compound's herbicidal profile, potentially affecting:
-
Selectivity toward specific plant species
-
Environmental persistence
-
Absorption and translocation within plant tissues
-
Industrial and Chemical Applications
As noted for related compounds:
-
Potential use as an intermediate in the synthesis of pharmaceuticals and agrochemicals
-
Possible applications in material science due to nitrogen-rich heterocyclic structure
-
Potential utility as a ligand in coordination chemistry due to multiple potential binding sites
Research Status and Future Directions
Current Research Limitations
Several factors limit current understanding of 3-nonylsulfanyl-1H-1,2,4-triazol-5-amine:
-
Limited published literature specifically addressing this compound
-
Lack of comprehensive characterization data and structure-activity relationships
-
Insufficient comparative studies with structurally similar compounds
Promising Research Directions
Future investigations might productively focus on:
-
Comprehensive synthesis and characterization
-
Evaluation of anti-inflammatory activity, following methodologies used for related compounds
-
Assessment of potential herbicidal properties, building on knowledge of 3-AT
-
Exploration of tautomeric behavior using advanced spectroscopic techniques
Computational and Structural Studies
Computational approaches could elucidate:
-
Preferred tautomeric forms under various conditions
-
Binding affinities to potential biological targets
-
Structure-activity relationships to guide rational design of derivatives with enhanced properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume